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molecular formula C8H18N2 B1271213 1-Isobutylpiperazine CAS No. 5308-28-1

1-Isobutylpiperazine

Cat. No. B1271213
M. Wt: 142.24 g/mol
InChI Key: HUUQNWZMQSLPMX-UHFFFAOYSA-N
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Patent
US05756505

Procedure details

To 1-isobutylpiperazine dihydrochloride (69.5 g) was added 10% aqueous sodium hydroxide solution (100 ml) and then the resulting mixture was extracted with ether. After the extract was concentrated, the residue was distilled under reduced pressure (bp: 172° to 174° C./5 mmHg), thereby yielding 43.7 g of the aimed compound.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH:4]([CH3:6])[CH3:5]>[OH-].[Na+]>[CH2:3]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH:4]([CH3:6])[CH3:5] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
69.5 g
Type
reactant
Smiles
Cl.Cl.C(C(C)C)N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
After the extract was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (bp: 172° to 174° C./5 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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